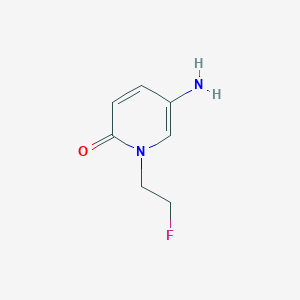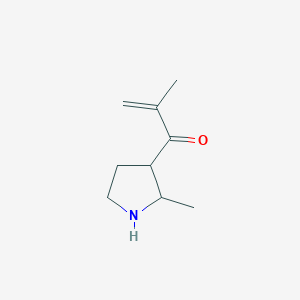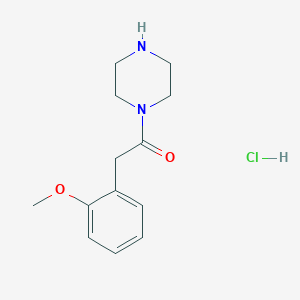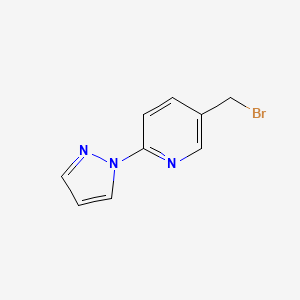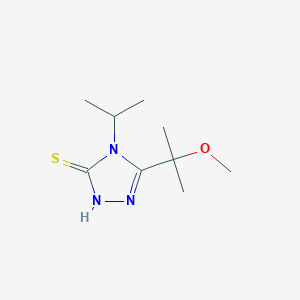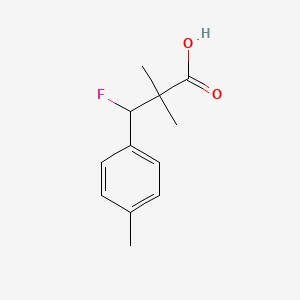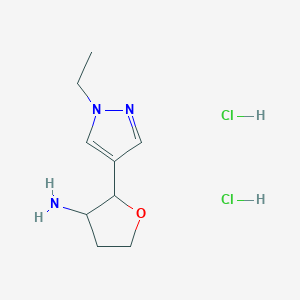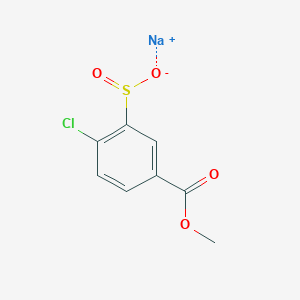
Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₆ClNaO₄S. It is a sodium salt derivative of a sulfinic acid, characterized by the presence of a chloro group, a methoxycarbonyl group, and a sulfonate group attached to a benzene ring. This compound is primarily used in organic synthesis and has various applications in chemical research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate typically involves the sulfonation of 2-chloro-5-(methoxycarbonyl)benzenesulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired sulfonate salt.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Oxidation Reactions: The sulfonate group can be oxidized to form sulfonic acids or other higher oxidation state sulfur compounds.
Reduction Reactions: The compound can be reduced to form sulfides or other lower oxidation state sulfur compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or other oxidizing agents are used under acidic or basic conditions.
Propriétés
Formule moléculaire |
C8H6ClNaO4S |
|---|---|
Poids moléculaire |
256.64 g/mol |
Nom IUPAC |
sodium;2-chloro-5-methoxycarbonylbenzenesulfinate |
InChI |
InChI=1S/C8H7ClO4S.Na/c1-13-8(10)5-2-3-6(9)7(4-5)14(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |
Clé InChI |
KJIGRYCGSTYMGP-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)Cl)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-oxo-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13165491.png)
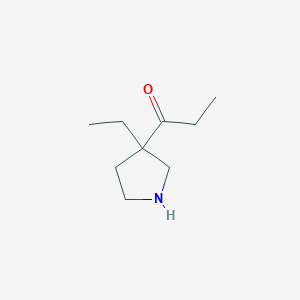
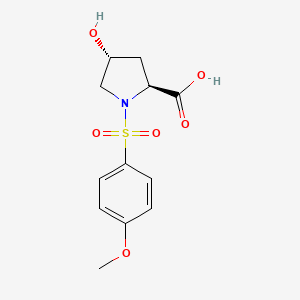
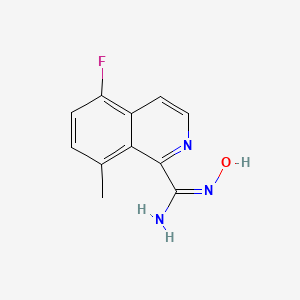
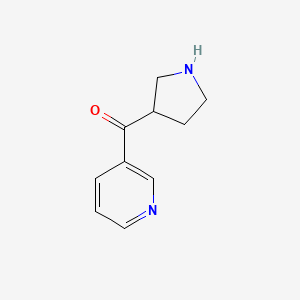
![2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13165515.png)
